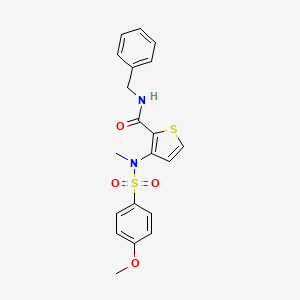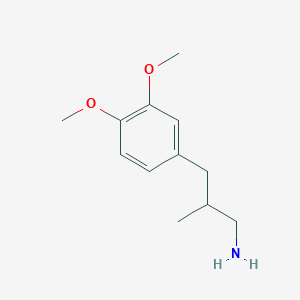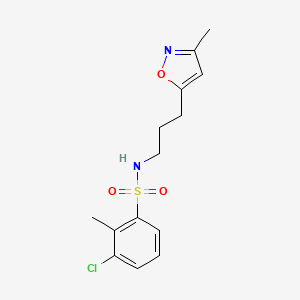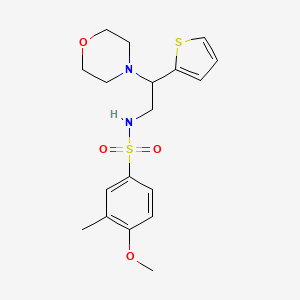
4-methoxy-3-methyl-N-(2-morpholino-2-(thiophen-2-yl)ethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 4-methoxy-3-methyl-N-(2-morpholino-2-(thiophen-2-yl)ethyl)benzenesulfonamide is a sulfonamide derivative that is not directly described in the provided papers. However, similar sulfonamide compounds have been synthesized and studied for various biological activities, including as chemosensors, enzyme inhibitors, and potential therapeutic agents for diseases like Alzheimer's and cancer .
Synthesis Analysis
The synthesis of related sulfonamide compounds typically involves the reaction of an amine with sulfonyl chloride in the presence of a base, followed by various alkylation or arylation steps to introduce different substituents . For example, the synthesis of a series of N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides involved the reaction of 4-methoxyphenethylamine with 4-methylbenzenesulfonyl chloride, followed by treatment with various alkyl/aralkyl halides .
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is often confirmed using spectroscopic techniques such as IR, 1H-NMR, and 13C-NMR, along with elemental analysis . These techniques provide detailed information about the functional groups and the overall framework of the molecule.
Chemical Reactions Analysis
Sulfonamide compounds can participate in various chemical reactions, including cyclocondensation and Schiff base formation . These reactions are utilized to create complex structures with potential biological activities. For instance, a Schiff base was synthesized from the reaction of sulfamethoxazole with 2-hydroxy-3-methoxybenzaldehyde .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of different substituents can significantly affect these properties. Spectroscopic studies, including UV-Visible techniques, can provide insights into the electronic properties and potential photochromic and thermochromic characteristics of these compounds . Additionally, crystallographic analysis can reveal the solid-state structure and tautomerism of these molecules .
科学的研究の応用
Pharmacological Research and Drug Development
The compound has been implicated in various pharmacological research studies and drug development projects. Its derivatives, sharing a benzenesulfonamide moiety, have been explored for their potential in treating diseases and conditions such as cough, idiopathic pulmonary fibrosis, and cancer through various mechanisms, including PI3K inhibition and singlet oxygen generation for photodynamic therapy.
Idiopathic Pulmonary Fibrosis and Cough Treatment
Studies on phosphatidylinositol 3-kinase (PI3K) inhibitors, which are structurally related to 4-methoxy-3-methyl-N-(2-morpholino-2-(thiophen-2-yl)ethyl)benzenesulfonamide, suggest their utility in treating idiopathic pulmonary fibrosis and cough. The broad spectrum of these inhibitors, including GSK-2126458, has been supported by in vitro data and further validated in dose-finding Phase I studies (Norman, 2014).
Photodynamic Therapy for Cancer
New zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have been synthesized, characterized, and evaluated for their photophysical and photochemical properties. These derivatives demonstrate significant potential for Type II photodynamic therapy applications in cancer treatment, owing to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).
Chemical Synthesis and Molecular Docking
The compound and its analogs are also significant in the synthesis of new chemical entities with potential therapeutic applications. Molecular docking studies complement these synthetic efforts by predicting the interaction of these new compounds with biological targets.
- Anti-Breast Cancer Agents: A novel compound was synthesized and evaluated for its anti-breast cancer activity. This compound exhibited significant anticancer activity against MCF-7 cells, outperforming standard drugs in MTT assays. Molecular docking studies supported these findings by demonstrating strong binding affinity to estrogen receptor α (ERα), suggesting its potential as an effective anti-breast cancer agent (Kumar, Barnwal, & Singh, 2021).
Biochemical Research
Research into the biochemical properties and interactions of such compounds contributes to a deeper understanding of their mechanism of action and potential therapeutic applications.
- Carbonic Anhydrase Inhibitors: A series of sulfonamides incorporating a 4-sulfamoylphenylmethylthiourea scaffold showed strong affinity towards carbonic anhydrase isozymes, displaying significant in vitro inhibitory potency. These inhibitors also demonstrated good water solubility and effective intraocular pressure lowering properties in normotensive rabbits, indicating their potential in treating conditions such as glaucoma (Casini, Scozzafava, Mincione, Menabuoni, & Supuran, 2002).
特性
IUPAC Name |
4-methoxy-3-methyl-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4S2/c1-14-12-15(5-6-17(14)23-2)26(21,22)19-13-16(18-4-3-11-25-18)20-7-9-24-10-8-20/h3-6,11-12,16,19H,7-10,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAFNZXUJDXGPTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CC=CS2)N3CCOCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-3-methyl-N-(2-morpholino-2-(thiophen-2-yl)ethyl)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

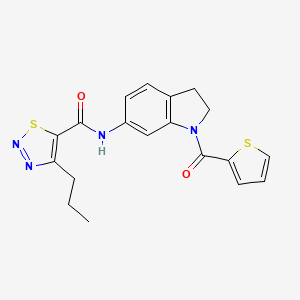

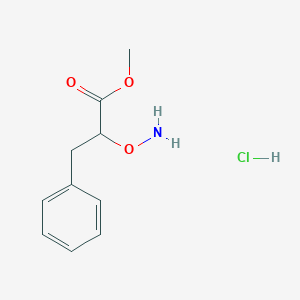
![4-Chloro-1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1h-pyrazol-3-amine hydrochloride](/img/structure/B2502981.png)
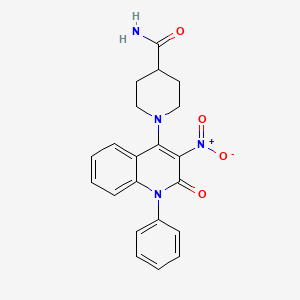

![(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate](/img/structure/B2502984.png)
![1-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B2502988.png)
![2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2502990.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,6-difluorobenzenesulfonamide](/img/structure/B2502991.png)
![4-[(1-Methylpiperidin-3-yl)methoxy]quinazoline](/img/structure/B2502994.png)
